molecular formula C37H41F3N2O11S B15142530 Tipranavir beta-D-Glucuronide-d4

Tipranavir beta-D-Glucuronide-d4

Cat. No.: B15142530
M. Wt: 782.8 g/mol
InChI Key: ODSCYUCOVFARRF-UBGHSNJQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tipranavir is a nonpeptidic protease inhibitor used in the treatment of human immunodeficiency virus (HIV) infection. It is marketed under the trade name Aptivus and is typically administered in combination with ritonavir to enhance its bioavailability. Tipranavir is particularly effective against HIV strains that are resistant to other protease inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tipranavir involves multiple steps, starting with the preparation of the dihydropyrone ring, which serves as the central scaffold. The process includes the following steps:

Industrial Production Methods

Industrial production of Tipranavir typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the quality of the final product. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Tipranavir undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of Tipranavir .

Scientific Research Applications

Tipranavir has a wide range of scientific research applications:

Mechanism of Action

Tipranavir exerts its effects by inhibiting the HIV-1 protease enzyme, which is essential for the proteolytic cleavage of viral polyprotein precursors into individual functional proteins. By binding to the active site of the protease enzyme, Tipranavir prevents the formation of mature virions, thereby inhibiting viral replication. This mechanism involves fewer hydrogen bonds compared to peptidic protease inhibitors, allowing Tipranavir to fit into the active site of the enzyme in drug-resistant HIV strains .

Comparison with Similar Compounds

Similar Compounds

  • Lopinavir
  • Atazanavir
  • Darunavir
  • Saquinavir
  • Indinavir

Uniqueness of Tipranavir

Tipranavir is unique among protease inhibitors due to its nonpeptidic structure, which allows it to inhibit the replication of HIV strains resistant to other protease inhibitors. It also has a distinct resistance profile, making it effective in salvage therapy for patients with multidrug-resistant HIV infection .

Properties

Molecular Formula

C37H41F3N2O11S

Molecular Weight

782.8 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2R)-6-oxo-2-(2-phenylethyl)-2-(1,1,2,2-tetradeuteriopropyl)-5-[(1R)-1-[3-[[5-(trifluoromethyl)pyridin-2-yl]sulfonylamino]phenyl]propyl]-3H-pyran-4-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C37H41F3N2O11S/c1-3-16-36(17-15-21-9-6-5-7-10-21)19-26(51-35-31(45)29(43)30(44)32(52-35)33(46)47)28(34(48)53-36)25(4-2)22-11-8-12-24(18-22)42-54(49,50)27-14-13-23(20-41-27)37(38,39)40/h5-14,18,20,25,29-32,35,42-45H,3-4,15-17,19H2,1-2H3,(H,46,47)/t25-,29+,30+,31-,32+,35-,36-/m1/s1/i3D2,16D2

InChI Key

ODSCYUCOVFARRF-UBGHSNJQSA-N

Isomeric SMILES

[2H]C([2H])(C)C([2H])([2H])[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=CC=CC=C5

Canonical SMILES

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.